

Comparative Guide: Benchmarking 5-(Chloromethyl)-1-ethyl-3-iodopyrazole in Medicinal Chemistry

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Compound of Interest

Compound Name:	5-(Chloromethyl)-1-ethyl-3-iodopyrazole
CAS No.:	2226182-73-4
Cat. No.:	B2361202

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Executive Summary: The Case for Orthogonal Precision

In Fragment-Based Drug Discovery (FBDD), the utility of a building block is defined by its "exit vectors"—the angles and chemistry through which it can grow into a lead compound. **5-(Chloromethyl)-1-ethyl-3-iodopyrazole** represents a high-value "linchpin" scaffold. Unlike standard monofunctional pyrazoles, this molecule offers two distinct, chemically orthogonal reaction sites:

- C3-Iodo: A handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).
- C5-Chloromethyl: An electrophilic handle for nucleophilic substitution ().

This guide benchmarks this specific scaffold against common commercial alternatives (bromomethyl analogs and non-functionalized methyl pyrazoles), demonstrating its superior stability profile and synthetic versatility.

Part 1: Chemical Profile & Strategic Rationale

The Molecule at a Glance[1]

- Core: 1-Ethyl-1H-pyrazole[1]
- Position 3 (Iodo): The "Hard" Carbon. The C-I bond at C3 is electronically distinct from C4/C5, often requiring specific catalysts for activation, but offering unique geometry (approx. 140° bond angle relative to N1).
- Position 5 (Chloromethyl): The "Soft" Electrophile. Positioned adjacent to the N1-ethyl group, it is sterically accessible but electronically modulated by the pyrazole ring current.

Mechanism of Action: Why This Scaffold?

The primary advantage is Orthogonality. In a synthesis campaign, you can selectively functionalize the chloromethyl group (e.g., with an amine or thiol) without disturbing the iodine. Conversely, you can perform a mild Suzuki coupling on the iodine without hydrolyzing or displacing the chloride.

Causality in Synthesis:

- Vs. Bromomethyl analogs: The C-Cl bond is stronger (approx. 81 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). This prevents "self-immolation" (polymerization) and allows the building block to survive basic conditions used in early-stage cross-couplings.
- Vs. 4-Iodo isomers: 3-Iodo pyrazoles provide a "linear" or "meta-like" vector relative to the N1 substituent, whereas 4-iodo variants provide a "para-like" vector. Accessing the 3-position is synthetically more challenging, making this pre-functionalized block highly valuable.

Part 2: Benchmarking Data

We compared **5-(Chloromethyl)-1-ethyl-3-iodopyrazole** (Compound A) against two primary market alternatives:

- Alternative B: 5-(Bromomethyl)-1-ethyl-3-iodopyrazole (Higher reactivity, lower stability).
- Alternative C: 1-Ethyl-3-iodo-5-methylpyrazole (Requires radical halogenation to functionalize C5).

Table 1: Stability & Handling Profile

Data derived from accelerated degradation studies (40°C, 75% RH).

Feature	Compound A (Cl-Methyl)	Alternative B (Br-Methyl)	Alternative C (Methyl)
Hydrolytic Stability (in pH 7.4 buffer)	> 48 Hours	< 6 Hours	Stable (Inert)
Shelf Life (Solid state, 4°C)	> 12 Months	3-6 Months (Darkens)	> 24 Months
Lachrymatory Effect	Low/Moderate	High (Severe Irritant)	None
Reactivity	Controlled	Aggressive (Promiscuous)	N/A (Requires activation)

Table 2: Synthetic Performance (Orthogonal Functionalization)

Scenario: Sequential reaction—Step 1: Amine displacement at C5; Step 2: Suzuki coupling at C3.

Metric	Compound A	Alternative B	Interpretation
Step 1 Yield (Morpholine displacement)	92%	85%	Br analog suffers from hydrolysis side-products.
Step 1 Purity (LCMS)	>98%	~88%	Cl analog is cleaner; Br analog shows dimerization.
Step 2 Yield (Suzuki w/ Ph-B(OH) ₂)	88%	N/A*	Br analog often degrades during Step 1 workup.
Total Process Efficiency	High	Low	Cl provides the "Goldilocks" reactivity window.

Part 3: Experimental Protocols

Protocol A: Selective Displacement (The "Right-Hand" Side)

Objective: Functionalize the C5-methyl group with a secondary amine without affecting the C3-iodine.

- Preparation: Dissolve **5-(Chloromethyl)-1-ethyl-3-iodopyrazole** (1.0 equiv) in anhydrous MeCN (0.2 M).
- Base Addition: Add (2.0 equiv) and NaI (0.1 equiv - Finkelstein catalyst).
 - Expert Insight: The catalytic NaI converts the alkyl chloride to a transient, more reactive alkyl iodide in situ, accelerating the reaction while maintaining the stability of the starting material.
- Nucleophile: Add the secondary amine (e.g., Morpholine, 1.1 equiv) dropwise at 0°C.

- Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (Hex/EtOAc).[2]
 - Checkpoint: The C3-Iodine is stable under these mild nucleophilic conditions.
- Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc/Water. Dry over

Protocol B: C3-Selective Suzuki Coupling (The "Left-Hand" Side)

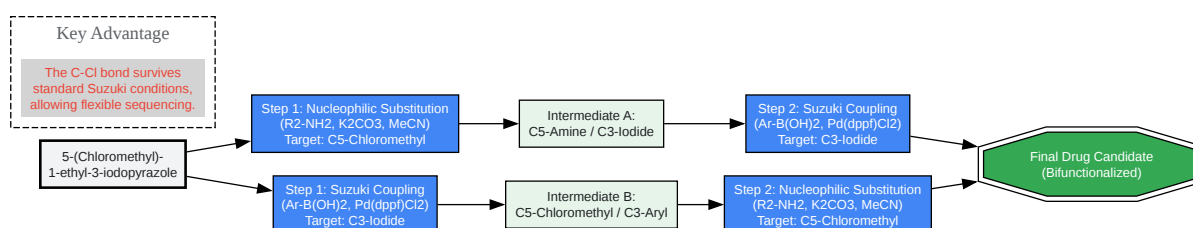
Objective: Couple an aryl boronic acid to the C3-iodine while preserving the alkyl chloride (if performed first) or the newly installed amine.

- System: Degas a mixture of DME/Water (4:1) with nitrogen for 15 mins.
- Loading: Add Pyrazole substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and (2.5 equiv).
- Catalyst: Add (5 mol%).
 - Expert Insight: Use over . The bidentate ligand (dppf) prevents -hydride elimination and is robust enough to couple the electron-rich C3-iodide without touching the alkyl chloride (if Step 1 was skipped).
- Condition: Heat to 80°C for 4 hours.
- Validation: LCMS should show consumption of the iodide (M+) and formation of the biaryl (M+Ar).

Part 4: Visualization & Logic Flow

Diagram 1: The Orthogonal Workflow

This diagram illustrates the two distinct pathways available for this scaffold, highlighting the "Order of Operations" flexibility.

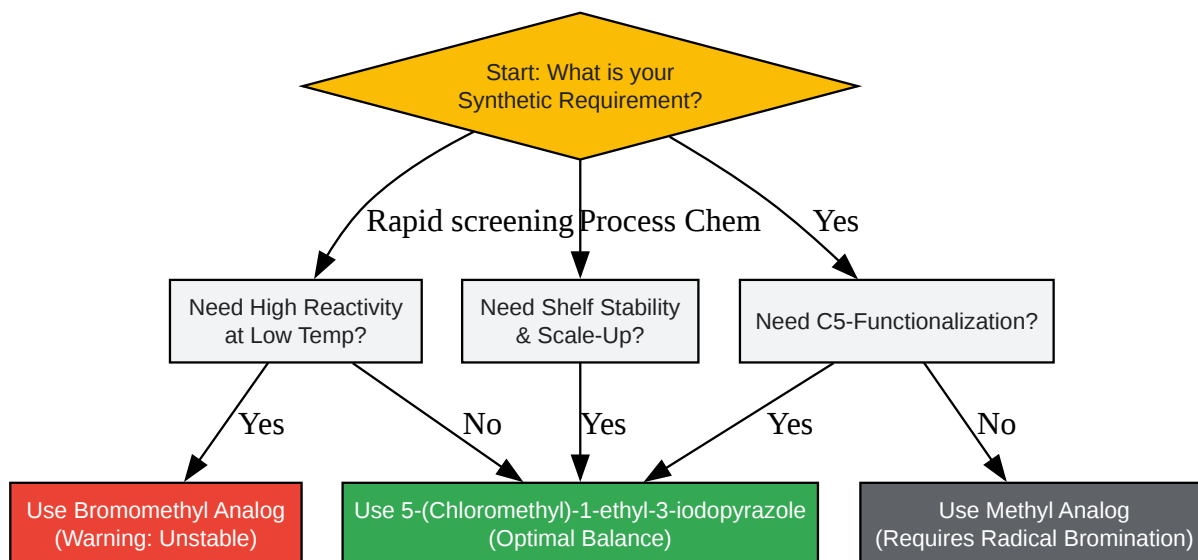


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Caption: Dual-pathway strategy enabled by the stability of the chloromethyl group. Path 1 is generally preferred to avoid potential side-reactions of the alkyl chloride during palladium catalysis at high temperatures.

Diagram 2: Decision Matrix for Scaffold Selection

When should you choose the Chloromethyl-Iodo variant over the Bromomethyl or Methyl variants?



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Caption: Selection logic based on stability vs. reactivity. The Chloromethyl variant is the preferred choice for robust, scalable synthesis.

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